molecular formula C18H21ClN2O3S B2612625 4-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine CAS No. 2379970-92-8

4-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine

Cat. No. B2612625
CAS RN: 2379970-92-8
M. Wt: 380.89
InChI Key: NFHCIVBPYFHQKE-UHFFFAOYSA-N
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Description

Chemical compounds with similar structures often share certain characteristics. For example, compounds containing a piperidine ring, like the one in your compound, are known to be key building blocks in the design of drugs and play a significant role in the pharmaceutical industry .


Chemical Reactions Analysis

The chemical reactions a compound can undergo are determined by its molecular structure. Piperidines, for example, are involved in various intra- and intermolecular reactions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For instance, some indole derivatives have been reported to show antiviral activity .

Future Directions

The future directions in the study of a compound often involve exploring its potential applications, improving its synthesis process, and investigating its mechanism of action. For instance, there has been interest in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation .

properties

IUPAC Name

4-[[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-14-12-16(6-9-20-14)24-13-15-7-10-21(11-8-15)25(22,23)18-5-3-2-4-17(18)19/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHCIVBPYFHQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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